molecular formula C6H5BrN2O2 B13093181 6-Bromo-3-hydroxypicolinamide CAS No. 188923-77-5

6-Bromo-3-hydroxypicolinamide

Cat. No.: B13093181
CAS No.: 188923-77-5
M. Wt: 217.02 g/mol
InChI Key: OLMQCQCXXHPXCG-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxypicolinamide is a chemical compound with the molecular formula C6H5BrN2O2. It is a derivative of picolinamide, where the bromine atom is substituted at the sixth position and a hydroxyl group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-hydroxypicolinamide can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypicolinamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxypicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-hydroxypicolinamide, while oxidation can produce 6-bromo-3-pyridinecarboxaldehyde .

Scientific Research Applications

6-Bromo-3-hydroxypicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxypicolinamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-hydroxypicolinamide is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for various chemical modifications. This dual functionality allows for a broader range of applications in synthesis and research compared to its analogs .

Properties

CAS No.

188923-77-5

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

6-bromo-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(10)5(9-4)6(8)11/h1-2,10H,(H2,8,11)

InChI Key

OLMQCQCXXHPXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C(=O)N)Br

Origin of Product

United States

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